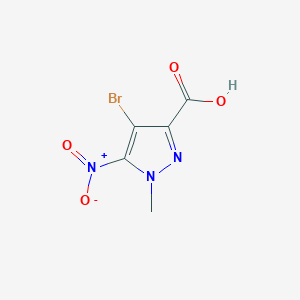

4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

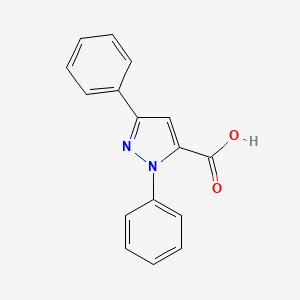

“4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C5H4BrN3O4 and a molecular weight of 250.01 g/mol . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid”, can be achieved through various strategies. One common method is the multicomponent approach, which involves the reaction of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized using bromine to yield a variety of pyrazoles . Another method involves the use of a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

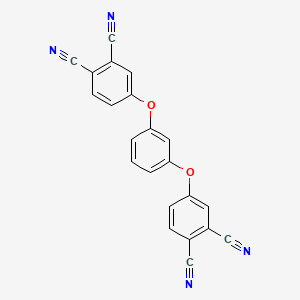

The molecular structure of “4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid” is characterized by a pyrazole ring, which is a 5-membered aromatic ring with two adjacent nitrogen atoms and three carbon atoms . The compound also contains a bromine atom, a nitro group, and a carboxylic acid group attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, including “4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can undergo a silver-mediated [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane to form new pyrazoles . They can also react with arylhydrazines in the presence of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to yield pyrazoles and 2-pyrazolines .Physical And Chemical Properties Analysis

“4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid” is a solid compound . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

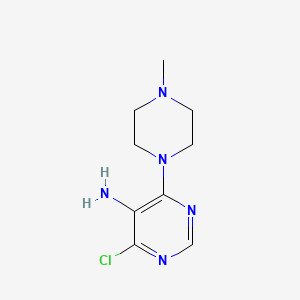

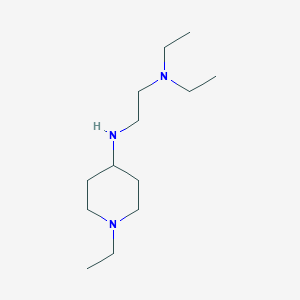

Pyrazoles are known for their wide range of applications in medicinal chemistry. They have been used in drug discovery for their antimicrobial, antifungal, and anti-HIV properties .

Drug Discovery

Compounds with a pyrazole scaffold have been explored for designing new medical drugs due to their biological reactivity .

Coordination Chemistry

Pyrazoles can be used in coordination chemistry due to their ability to act as ligands and form complexes with various metals .

Organometallic Chemistry

Similarly, in organometallic chemistry, pyrazoles are utilized for their properties that allow them to interact with metal atoms in a compound .

Nanotechnology

Carboxylic acids have been reported to assist in the surface modification of nanomaterials like carbon nanotubes, which could suggest potential applications in nanotechnology for carboxylic acid-containing compounds like 4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid .

Safety and Hazards

The safety data sheet for a similar compound, “4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, H315, H319, H332, and H335, which correspond to hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways .

Result of Action

It’s known that pyrazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It’s known that factors such as temperature and ph can influence the activity of many chemical compounds .

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVAFLWTYAMIKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361328 |

Source

|

| Record name | 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |

CAS RN |

84547-91-1 |

Source

|

| Record name | 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)